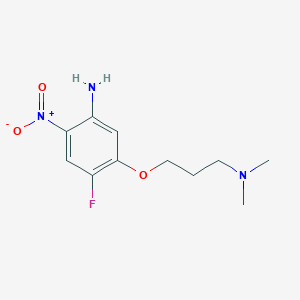
(1-methylcyclohexyl)methyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methylcyclohexyl)methyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H15F3O3S . This compound is typically a colorless liquid and is known for its high solubility in common organic solvents and its stability under normal conditions .
Preparation Methods
The synthesis of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves several chemical reactions. One common method is the reaction of trifluoromethanesulfonic acid with 1-methyl-cyclohexylmethanol under acidic conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure high yield and purity . Industrial production methods may involve electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation to obtain the desired ester .
Chemical Reactions Analysis
(1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Esterification: It can act as a catalyst in esterification reactions, facilitating the formation of esters from alcohols and acids.
Acylation: It is used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, dichloromethane, and various catalysts . The major products formed depend on the specific reaction conditions and the reactants involved.
Scientific Research Applications
(1-methylcyclohexyl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can then undergo further transformations . This property is particularly useful in catalyzing reactions such as esterification and acylation .
Comparison with Similar Compounds
(1-methylcyclohexyl)methyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonic anhydride: Used in similar applications but differs in its reactivity and handling requirements.
Trifluoromethanesulfonyl chloride: Another related compound with distinct uses in organic synthesis.
The uniqueness of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H15F3O3S |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(5-3-2-4-6-8)7-15-16(13,14)9(10,11)12/h2-7H2,1H3 |
InChI Key |
XSHQNYOGFPQFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-(Trifluoromethyl)phenoxy]azetidine oxalate](/img/structure/B8324497.png)




![Racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine](/img/structure/B8324525.png)





![3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide](/img/structure/B8324581.png)
